The Serendipitous Discovery of Lysozyme: A Technical Retrospective on Alexander Fleming's Foundational Work
The Serendipitous Discovery of Lysozyme: A Technical Retrospective on Alexander Fleming's Foundational Work
Abstract
In 1922, preceding his renowned discovery of penicillin, Scottish physician and microbiologist Alexander Fleming reported the identification of a remarkable bacteriolytic substance present in bodily tissues and secretions.[1][2] He named this enzyme "lysozyme." This finding, a product of astute observation and methodical investigation, marked a significant contribution to our understanding of innate immunity. This technical guide provides an in-depth analysis of Fleming's original experiments, detailing the protocols, quantitative observations, and the logical progression of his research that led to the discovery of this ubiquitous antimicrobial agent.
Introduction
Sir Alexander Fleming's discovery of lysozyme in 1921 was a seminal moment in the fields of bacteriology and immunology.[3] The journey began serendipitously when Fleming, suffering from a cold, applied a drop of his nasal mucus to a culture plate of bacteria.[3] He observed that the mucus inhibited the growth of the bacteria in its vicinity, causing them to dissolve or "lyse."[3] This initial observation prompted a series of systematic experiments to characterize this unknown bacteriolytic agent. Fleming's work on lysozyme, which he personally considered his best, laid crucial groundwork for his later discovery of penicillin and highlighted the body's natural defenses against microbial invaders.[3] This document revisits Fleming's original research, presenting his methodologies and findings in a format tailored for researchers, scientists, and drug development professionals.
Chronology and Key Observations
Fleming's investigation into lysozyme unfolded over a period of methodical experimentation, beginning with a chance observation and progressing to a systematic survey of its presence and properties. The key events are summarized below:
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November 1921: While suffering from acute coryza (a common cold), Fleming inoculated a culture plate with his own nasal mucus.[1][2][3]
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Post-Incubation: After a period of incubation, he noticed that while the plate had been contaminated with airborne bacteria, there was a distinct clear zone around the area where the mucus had been applied.[1][4] Within this zone, the bacterial colonies had been completely dissolved.[3]
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Naming the Bacterium: Fleming identified the susceptible, airborne bacterium, a Gram-positive coccus, and named it Micrococcus lysodeikticus, meaning "lysis indicator" due to its high susceptibility to the enzyme's action.[1] This bacterium was later reclassified as a strain of Micrococcus luteus.[1]
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Naming the Enzyme: Recognizing its enzymatic nature and its ability to lyse bacteria, Fleming coined the term "lysozyme" in his 1922 paper published in the Proceedings of the Royal Society B.[1][2]
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Systematic Screening: Fleming, along with his colleague V.D. Allison, proceeded to test a wide array of human and animal tissues and secretions for the presence of this lytic substance.[5] They confirmed its presence in tears, saliva, sputum, blood serum, pus, and most notably, in high concentrations in egg whites.[1][4][5]
Quantitative Data from Fleming's Experiments
Fleming's 1922 publications provide several quantitative or semi-quantitative observations that illustrate the potency and characteristics of lysozyme. These findings are summarized in the table below.
| Experiment Type | Substance Tested | Key Quantitative Findings | Source Publication |
| Agar Plate Lysis | Nasal Mucus | A clear, transparent zone of bacteriolysis measuring approximately 1 cm from the mucus droplet was observed. | Fleming, A. (1922). On a remarkable bacteriolytic element found in tissues and secretions. Proc. R. Soc. Lond. B. |
| Bacterial Suspension Lysis | Nasal Mucus | A turbid, yellow suspension of M. lysodeikticus in saline turned completely clear within two minutes of adding fresh mucus. | Fleming, A. (1922). On a remarkable bacteriolytic element found in tissues and secretions. Proc. R. Soc. Lond. B. |
| Comparative Titer | Tears vs. Nasal Mucus | Tears were found to have a higher concentration of lysozyme than nasal mucus. | Fleming, A. (1922). On a remarkable bacteriolytic element found in tissues and secretions. Proc. R. Soc. Lond. B. |
| Comparative Titer | Egg White vs. Human Tears | Egg white demonstrated a significantly higher lytic power than human tears. | Fleming, A. & Allison, V.D. (1922). Further observations on a bacteriolytic element... Br J Exp Pathol. |
| Heat Inactivation | Lysozyme Solution (from egg white) | The lytic power was destroyed by heating at 75°C for 30 minutes. | Fleming, A. (1922). On a remarkable bacteriolytic element found in tissues and secretions. Proc. R. Soc. Lond. B. |
Experimental Protocols
Fleming employed two primary methods to demonstrate and quantify the activity of lysozyme. The detailed protocols, reconstructed from his publications, are provided below.
Agar Diffusion (Lysoplate) Assay
This method was used for the initial discovery and for observing the inhibitory and lytic effects of various substances on solid media.
a) Media and Culture Preparation:
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A standard nutrient agar medium was prepared and sterilized.
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Petri dishes were poured and allowed to solidify.
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The agar surfaces were heavily inoculated with a culture of Micrococcus lysodeikticus to create a uniform bacterial lawn. The bacterium was sourced from an airborne contaminant of a previous culture plate.[1]
b) Application of Test Substance:
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A sample of the substance to be tested (e.g., a drop of nasal mucus, a tear collected with a capillary tube, or a piece of tissue) was placed directly onto the center of the inoculated agar plate.[6]
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In some experiments, the material was embedded deep in the center of the agar before the plate was planted with the microbe.[7]
c) Incubation and Observation:
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The plates were incubated at room temperature or 37°C.
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Observations were made over several days. The key endpoint was the formation of a clear zone of lysis around the test substance, indicating the dissolution of the bacteria.[6] The diameter of this zone provided a semi-quantitative measure of the lysozyme's potency.
Bacterial Suspension (Turbidimetric) Assay
This technique was developed to provide a more rapid and quantitative assessment of lytic activity.
a) Preparation of Bacterial Suspension:
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A pure culture of M. lysodeikticus was grown on a solid medium.
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The bacterial growth was scraped from the agar surface and suspended in physiological saline (0.85% NaCl).
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The suspension was adjusted to a distinct turbidity, often described as a thick, yellow suspension.[1]
b) Lysis Reaction:
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A small volume of the lysozyme-containing fluid (e.g., diluted nasal mucus, tears, or egg white solution) was added to the bacterial suspension in a test tube.
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The tube was gently mixed.
c) Observation and Quantification:
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The change in turbidity was observed over time against a control tube containing only the bacterial suspension and saline.
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A positive result was the rapid clearing of the suspension, from turbid and opaque to clear and transparent.[1] The time taken for this clearing to occur served as a measure of the enzyme's concentration and activity.
Visualizations of Workflow and Mechanism
To illustrate the logical flow of Fleming's discovery and the underlying biochemical mechanism of lysozyme, the following diagrams are provided.
Caption: Workflow of Alexander Fleming's lysozyme discovery.
Caption: Mechanism of lysozyme action on bacterial cell walls.
Conclusion
Alexander Fleming's discovery of lysozyme was a landmark achievement that arose from a prepared mind observing the unexpected. His methodical approach to verifying and characterizing his initial chance observation serves as a timeless example of the scientific process. Although lysozyme's therapeutic potential was limited by its ineffectiveness against many pathogenic bacteria, its discovery was fundamentally important.[1] It provided the first clear evidence of a specific enzymatic agent within the body that actively destroys bacteria, profoundly influencing the nascent field of immunology. Furthermore, the intellectual and methodological framework Fleming developed during his lysozyme research undoubtedly primed him for his most famous discovery, penicillin, just six years later. This work remains a cornerstone in the history of microbiology and a testament to the importance of curiosity-driven research.
References
- 1. Alexander Fleming - Wikipedia [en.wikipedia.org]
- 2. LYSOZYME - the discovery of the Nobel Prize winner - Lysobact [lysobact.ba]
- 3. Alexander Fleming | Biography, Education, Discovery, Nobel Prize, & Facts | Britannica [britannica.com]
- 4. Alexander Fleming (1881–1955): Discoverer of penicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alexander Fleming | Science History Institute [sciencehistory.org]
- 6. dibellainsieme.org [dibellainsieme.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
